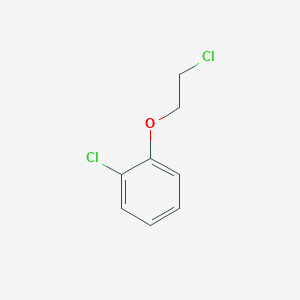

1-Chloro-2-(2-chloroethoxy)benzene

Description

1-Chloro-2-(2-chloroethoxy)benzene (C₈H₈Cl₂O) is a chlorinated aromatic ether featuring a benzene ring substituted with a chlorine atom at position 1 and a 2-chloroethoxy group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of benzylamines via Hofmann elimination reactions, achieving yields of 81–85% . Its molecular structure combines both electron-withdrawing (chlorine) and electron-donating (ethoxy) groups, influencing its reactivity and applications in pharmaceuticals and agrochemicals.

Properties

CAS No. |

64010-11-3 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

1-chloro-2-(2-chloroethoxy)benzene |

InChI |

InChI=1S/C8H8Cl2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |

InChI Key |

BYJBIUUBBIMSQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(2-Chloroethoxy)-2-methoxybenzene (C₉H₁₁ClO₂)

- Molecular Weight : 186.64 g/mol .

- Structure : Replaces the chlorine substituent at position 2 with a methoxy group.

- Applications : Used in synthesizing heterocyclic compounds due to its dual ether functionality.

- Key Difference : The methoxy group enhances electron density on the benzene ring compared to the chloroethoxy group, altering reaction kinetics in nucleophilic substitutions .

1-Chloro-2-(2-nitrophenoxy)benzene

1-Chloro-2-(2-chloroethoxy)butane (C₆H₁₂Cl₂O)

- Structure : A butane chain replaces the aromatic ring.

- Applications : Used as a solvent or intermediate in surfactants.

- Key Difference : The aliphatic chain reduces thermal stability and aromatic conjugation effects, leading to lower boiling points (≈171 g/mol) .

Chlorinated Aromatic Compounds with Varying Substituents

2-(Chloroethyl)benzene (C₈H₉Cl)

o,p′-DDT (C₁₄H₉Cl₅)

- Structure : Contains a trichloroethyl group and two chlorinated benzene rings.

- Contrast : Unlike this compound, o,p′-DDT’s multiple chlorines and branched structure confer extreme environmental persistence .

Ether-Linked Compounds with Different Functional Groups

Bis(2-chloroethyl) Ether (C₄H₈Cl₂O)

- Structure : Symmetrical ether with two chloroethyl groups.

1-Chloro-2-[isocyano(tosyl)methyl]benzene

- Structure: Incorporates an isocyano-tosylmethyl group.

- Applications: Used in palladium-catalyzed domino reactions for heterocycle synthesis.

- Key Difference : The complex substituent enables diverse cyclization pathways unavailable to simpler chloroethoxy derivatives .

Research Findings and Implications

- Synthetic Efficiency : this compound outperforms analogs like 1-chloro-2-(1-methoxyethyl)benzene in Hofmann reactions due to optimal leaving-group stability .

- Environmental Persistence : Chloroethoxybenzene derivatives exhibit lower bioaccumulation than POPs like DDT, making them preferable in green chemistry .

- Thermal Stability : Aromatic chloroethoxy compounds demonstrate higher decomposition temperatures (>200°C) compared to aliphatic analogs like 1-Chloro-2-(2-chloroethoxy)butane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.